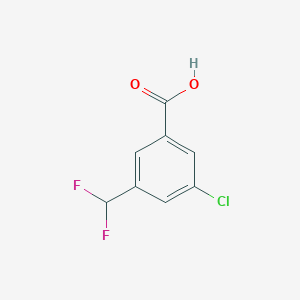

3-Chloro-5-(difluoromethyl)benzoic acid

Vue d'ensemble

Description

3-Chloro-5-(difluoromethyl)benzoic acid is a chemical compound that is a derivative of benzoic acid. It features a chlorine atom and a difluoromethyl group at the 3 and 5 positions, respectively . This compound is often used in the synthesis of various pharmaceuticals due to its excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(difluoromethyl)benzoic acid consists of a benzene ring with a carboxylic acid group (-COOH), a chlorine atom, and a difluoromethyl group (-CF2H) attached at the 1, 3, and 5 positions, respectively .Chemical Reactions Analysis

As a benzoic acid derivative, 3-Chloro-5-(difluoromethyl)benzoic acid can participate in various chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Applications De Recherche Scientifique

Application in Cancer Research

Scientific Field

Oncology

Application Summary

This compound is explored for its potential use in the development of anticancer drugs. Its structure is beneficial for creating dibenzoate esters type anticancer drugs.

Methods of Application

The compound is used as a synthetic building block in the formulation of drugs that target cancer cells. The fluorinated groups may help to increase the drug’s ability to penetrate cell membranes and reach intracellular targets.

Results and Outcomes

Research has shown that drugs synthesized with this compound can have improved solubility and permeability, which are critical factors in the effectiveness of anticancer therapies .

Application in Pharmacokinetics

Scientific Field

Pharmacokinetics

Application Summary

3-Chloro-5-(difluoromethyl)benzoic acid is used to enhance the pharmacokinetic properties of pharmaceuticals, particularly in improving the solubility and permeability of drugs.

Methods of Application

The compound is incorporated into drug formulations to modify their absorption, distribution, metabolism, and excretion (ADME) properties, leading to better therapeutic outcomes.

Results and Outcomes

Studies indicate that the modification of drugs with this compound leads to a significant improvement in their bioavailability and efficacy, which is essential for the treatment of various diseases .

Application in Fluorine Chemistry

Scientific Field

Fluorine Chemistry

Application Summary

In fluorine chemistry, this compound is used for research into the properties and reactivity of fluorinated organic compounds, which are important in many areas of chemical synthesis.

Methods of Application

The compound serves as a model for studying the effects of fluorination on chemical reactivity and stability, providing insights into the design of new fluorinated compounds.

Results and Outcomes

The research has contributed to a deeper understanding of the role of fluorine in organic molecules, leading to the development of new synthetic methods and materials .

Application in Benign Prostatic Hyperplasia Treatment

Scientific Field

Urology

Application Summary

3-Chloro-5-(difluoromethyl)benzoic acid derivatives are investigated for their use in treating benign prostatic hyperplasia (BPH), a common condition in older men.

Methods of Application

The compound is used to synthesize drugs that can improve urinary flow and relieve symptoms of BPH by targeting specific pathways involved in prostate enlargement.

Results and Outcomes

Clinical trials have shown that drugs derived from this compound can effectively reduce the size of the prostate and improve patient quality of life .

Application in Environmental Monitoring

Scientific Field

Environmental Monitoring

Application Summary

This compound is used as a standard in environmental monitoring to detect and quantify the presence of fluorinated organic compounds in various ecosystems.

Methods of Application

It is used in analytical techniques such as mass spectrometry and chromatography to measure environmental pollutants with high precision and accuracy.

Results and Outcomes

The use of this compound in environmental monitoring has led to the detection of previously unmeasured pollutants, contributing to better environmental protection and policy-making .

Application in Solubility Enhancement

Scientific Field

Pharmaceutical Sciences

Application Summary

The compound is utilized to enhance the solubility of poorly water-soluble drugs, which is a significant challenge in drug formulation.

Methods of Application

It is used to create salts or co-crystals of active pharmaceutical ingredients, thereby increasing their solubility and absorption in the body.

Results and Outcomes

The formation of salts with 3-Chloro-5-(difluoromethyl)benzoic acid has been shown to substantially improve the solubility and, consequently, the therapeutic potential of various drugs .

These applications highlight the versatility of 3-Chloro-5-(difluoromethyl)benzoic acid in scientific research and its potential to contribute to advancements across multiple fields. For the latest research and developments, it’s recommended to consult specialized databases and scientific publications.

Application in Fuel Cell Technology

Scientific Field

Energy Research

Application Summary

This compound is used in the development of high-temperature proton exchange membrane fuel cells (HT-PEMFCs), which are promising for clean energy production.

Methods of Application

It is involved in the synthesis of polybenzimidazoles with trifluoromethyl substituents, enhancing the membranes’ thermal and chemical stability, crucial for fuel cell operation.

Results and Outcomes

The resulting membranes exhibit high proton conductivity and robust mechanical properties, essential for efficient and durable fuel cells .

Application in Antiviral Research

Scientific Field

Virology

Application Summary

The compound has been employed in the synthesis of oligothiophene-based fusion inhibitors against influenza A virus, showcasing its potential in antiviral drug development.

Methods of Application

It is used to cap oligothiophene structures, which inhibits the membrane fusion between the virus and host cells, a critical step in viral infection.

Results and Outcomes

The synthesized inhibitors demonstrate significant efficacy, with an inhibition concentration (IC50) of 0.22 µM, indicating strong potential for therapeutic use .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

3-Chloro-5-(difluoromethyl)benzoic acid is a versatile reagent in organic synthesis, used to introduce fluorinated groups into complex molecules.

Methods of Application

It is used in various coupling reactions, such as Suzuki and Heck reactions, to synthesize fluorinated derivatives with desired properties.

Results and Outcomes

The introduction of fluorinated groups often leads to compounds with enhanced reactivity, stability, or biological activity, expanding the toolkit of organic chemists .

Application in Material Degradation

Scientific Field

Environmental Chemistry

Application Summary

Research has been conducted on the use of this compound in the degradation of environmentally harmful materials, such as certain plastics.

Methods of Application

The compound is used in catalytic systems to break down polymers into smaller, less harmful molecules.

Results and Outcomes

Initial studies show that it can effectively catalyze the degradation process, offering a potential method for reducing plastic waste .

Application in Analytical Method Development

Application Summary

This compound is used in the development of new analytical methods for detecting fluorinated organic compounds in various samples.

Methods of Application

It serves as a standard or reference compound in methods like HPLC and GC-MS, providing a benchmark for comparison.

Results and Outcomes

The use of this compound has led to the creation of more sensitive and accurate analytical techniques, improving the detection of trace chemicals .

Application in Photovoltaic Research

Scientific Field

Photovoltaics

Application Summary

The compound is investigated for its role in the synthesis of materials for organic photovoltaic cells, which convert light into electricity.

Methods of Application

It is used to create electron-deficient units within the photovoltaic materials, enhancing their ability to transport charge.

Results and Outcomes

Materials incorporating this compound have shown improved power conversion efficiency, contributing to the advancement of solar energy technology .

Propriétés

IUPAC Name |

3-chloro-5-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHXZXLCQOUVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(difluoromethyl)benzoic acid | |

CAS RN |

2248404-77-3 | |

| Record name | 3-chloro-5-(difluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)

![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)

![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)

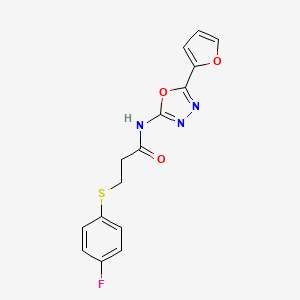

![5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2728920.png)